molecular formula C22H25N3O3 B2650079 1-(4-Ethylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione CAS No. 1008712-52-4

1-(4-Ethylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione

Cat. No.: B2650079
CAS No.: 1008712-52-4
M. Wt: 379.46
InChI Key: LEDKUPVYELOHHM-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes an ethylphenyl group, a morpholinylphenyl group, and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the ethylphenyl and morpholinylphenyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated synthesis and real-time monitoring to optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the reaction outcome and product distribution.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4-Ethylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Ethylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and structural features

Biological Activity

1-(4-Ethylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is a compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C20H25N3O2
  • Molecular Weight : 339.439 g/mol
  • Chemical Structure :
    • Contains a pyrrolidine core with ethyl and morpholine substituents.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anti-inflammatory effects. For instance, the compound's structural analogs have been tested against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table 1: IC50 Values for COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Indomethacin9.17TBD

Preliminary results suggest that the compound may inhibit COX enzymes effectively, although specific IC50 values for this particular compound are yet to be determined.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research focusing on similar pyrrolidine derivatives has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

Case Study: In Vitro Anticancer Activity
A study conducted on various cancer cell lines demonstrated that compounds structurally related to this compound exhibited cytotoxic effects. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation.

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets involved in inflammatory and cancer pathways. Key mechanisms include:

  • Inhibition of COX Enzymes : By reducing the activity of COX-1 and COX-2, the compound may lower the production of pro-inflammatory mediators such as prostaglandins.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through activation of apoptotic pathways.

Properties

IUPAC Name

1-(4-ethylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-2-16-3-7-19(8-4-16)25-21(26)15-20(22(25)27)23-17-5-9-18(10-6-17)24-11-13-28-14-12-24/h3-10,20,23H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDKUPVYELOHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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